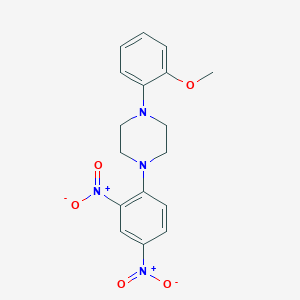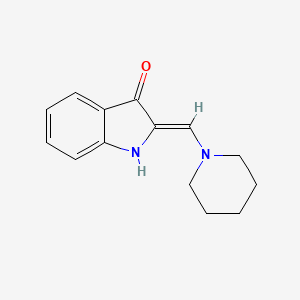
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one, also known as PIM, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. PIM is a heterocyclic compound that contains a piperidine ring and an indole ring, making it a highly versatile molecule.
科学的研究の応用
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is in the field of medicinal chemistry. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been investigated as a potential anti-inflammatory agent, with promising results.
作用機序
The mechanism of action of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been shown to possess antimicrobial activity against a variety of bacteria and fungi. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is its relative ease of synthesis, making it readily available for laboratory experiments. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is also relatively stable, allowing for long-term storage and use. However, one limitation of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for the study of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one. One area of research that holds promise is the development of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one, which could lead to a better understanding of its biological effects. Finally, the synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
合成法
The synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one involves the reaction between 1,2-dihydro-3H-indol-3-one and piperidine in the presence of a catalyst. This reaction leads to the formation of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one as a yellow crystalline solid. The synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is relatively straightforward and can be carried out using standard laboratory techniques.
特性
IUPAC Name |
(2Z)-2-(piperidin-1-ylmethylidene)-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-11-6-2-3-7-12(11)15-13(14)10-16-8-4-1-5-9-16/h2-3,6-7,10,15H,1,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMOPAGSAXTTF-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5082919.png)
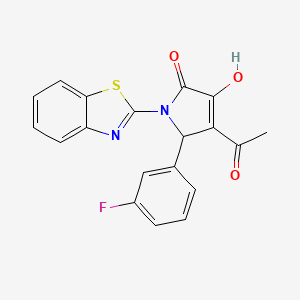
![4-butyl-8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5082946.png)
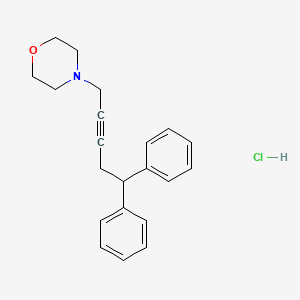
![3-methyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5082967.png)
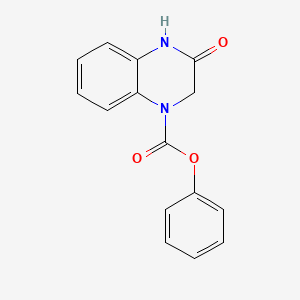
![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol](/img/structure/B5083006.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5083008.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)
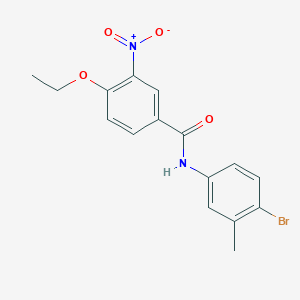
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
